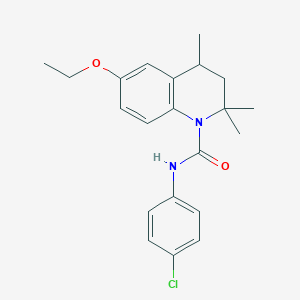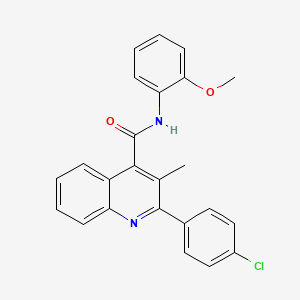![molecular formula C21H20O6 B11654912 methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-{[3-(3,5-dimetilfenoxi)-4-oxo-4H-croman-7-il]oxi}propanoato de metilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de cromona, conocido por sus diversas actividades biológicas, unido a un grupo dimetilfenoxi y un éster propanoato. La estructura única de este compuesto lo convierte en un objeto de interés en la química medicinal, particularmente por sus posibles propiedades terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-{[3-(3,5-dimetilfenoxi)-4-oxo-4H-croman-7-il]oxi}propanoato de metilo normalmente implica múltiples pasos:
Formación del núcleo de cromona: El núcleo de cromona puede sintetizarse mediante la reacción de condensación de Pechmann, que implica la reacción de un fenol con un β-ceto éster en presencia de un catalizador ácido fuerte.
Unión del grupo dimetilfenoxi: El intermedio de cromona se hace reaccionar entonces con 3,5-dimetilfenol en condiciones básicas para formar el derivado 3-(3,5-dimetilfenoxi).
Esterificación: El paso final implica la esterificación del derivado de cromona con 2-bromopropanoato de metilo en presencia de una base como el carbonato de potasio para obtener el compuesto diana.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. La utilización de sistemas automatizados para el control preciso de la temperatura, la presión y la adición de reactivos sería esencial para garantizar la coherencia y la eficiencia en la producción.
Análisis de las reacciones químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones fenólicas y de cromona, lo que lleva a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de cromona, convirtiéndolo potencialmente en un grupo hidroxilo.
Sustitución: Los anillos aromáticos del compuesto pueden sufrir reacciones de sustitución aromática electrofílica, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: La sustitución aromática electrofílica puede verse facilitada por reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃) en condiciones ácidas.
Productos principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados de cromona hidroxilados.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and chromenone moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated chromenone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, el 2-{[3-(3,5-dimetilfenoxi)-4-oxo-4H-croman-7-il]oxi}propanoato de metilo se investiga por su potencial como inhibidor enzimático. Se sabe que el núcleo de cromona interactúa con varios objetivos biológicos, lo que convierte a este compuesto en un candidato para el desarrollo de fármacos.
Medicina
En medicina, se está explorando el compuesto por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias, antioxidantes y anticancerígenas. Su capacidad para modular las vías biológicas lo convierte en un candidato prometedor para estudios farmacológicos adicionales.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como absorbentes de rayos UV o tintes fluorescentes, debido a las propiedades fotofísicas del núcleo de cromona.
Mecanismo De Acción
El mecanismo de acción del 2-{[3-(3,5-dimetilfenoxi)-4-oxo-4H-croman-7-il]oxi}propanoato de metilo implica su interacción con varios objetivos moleculares, incluyendo enzimas y receptores. El núcleo de cromona puede inhibir la actividad enzimática uniéndose al sitio activo, mientras que el grupo dimetilfenoxi puede mejorar la afinidad y la especificidad de la unión. Los efectos del compuesto en las vías celulares están mediados por su capacidad para modular el estrés oxidativo y las respuestas inflamatorias.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(3,4-dimetilfenoxi)propanoato de metilo
- 2-(3,5-dimetilfenoxi)-2-metilpropanoato de etilo
- 2-(4-cloro-3-metilfenoxi)propanoato de metilo
Singularidad
El 2-{[3-(3,5-dimetilfenoxi)-4-oxo-4H-croman-7-il]oxi}propanoato de metilo destaca por su núcleo de cromona, que confiere actividades biológicas únicas que no se encuentran en los derivados fenoxi más sencillos. La combinación de los grupos cromona y dimetilfenoxi mejora su potencial como compuesto multifuncional en diversas aplicaciones científicas.
Esta descripción detallada proporciona una comprensión integral del 2-{[3-(3,5-dimetilfenoxi)-4-oxo-4H-croman-7-il]oxi}propanoato de metilo, destacando su síntesis, reacciones, aplicaciones y propiedades únicas.
Propiedades
Fórmula molecular |
C21H20O6 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
methyl 2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C21H20O6/c1-12-7-13(2)9-16(8-12)27-19-11-25-18-10-15(5-6-17(18)20(19)22)26-14(3)21(23)24-4/h5-11,14H,1-4H3 |
Clave InChI |
GMLGQLIVACDGDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11654844.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654870.png)
![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)
![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)
![(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11654925.png)

![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)
